molecular formula C16H19N3O2 B14642254 (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone CAS No. 55227-70-8

(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone

Cat. No.: B14642254
CAS No.: 55227-70-8
M. Wt: 285.34 g/mol
InChI Key: QGZFFPIBQVUJFB-UHFFFAOYSA-N
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Description

(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone typically involves the reaction of 5-methoxy-1-phenyl-1H-pyrazole with piperidin-1-ylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid or base catalyst in an organic solvent like dichloromethane or ethanol. The reaction temperature and time are optimized to achieve the highest yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(piperidin-1-yl)propan-1-one: Similar in structure but lacks the methoxy group.

    5-Methoxy-1-phenyl-1H-pyrazole: Similar core structure but without the piperidin-1-yl group.

Uniqueness

(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone is unique due to the presence of both the methoxy and piperidin-1-yl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

55227-70-8

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

(5-methoxy-1-phenylpyrazol-3-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C16H19N3O2/c1-21-15-12-14(16(20)18-10-6-3-7-11-18)17-19(15)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3

InChI Key

QGZFFPIBQVUJFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN1C2=CC=CC=C2)C(=O)N3CCCCC3

Origin of Product

United States

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